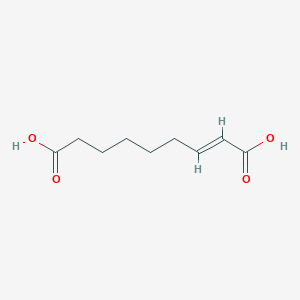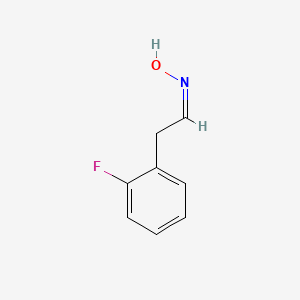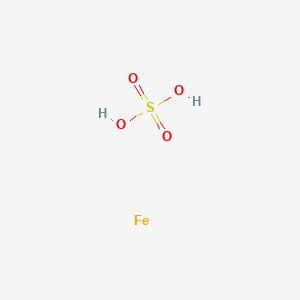
MALTOPENTAOSE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maltopentaose is a naturally occurring oligosaccharide composed of five glucose molecules linked by α-1,4 glycosidic bonds. It is a member of the maltooligosaccharides family, which includes compounds with three to ten glucose units. This compound is known for its role in various biological processes and its applications in food, medical, and pharmaceutical industries.
准备方法
Synthetic Routes and Reaction Conditions
Maltopentaose can be synthesized enzymatically using specific amylases. One common method involves the use of this compound-forming amylase from microorganisms such as Bacillus species. The enzyme specifically produces this compound from starch in the initial stage of the reaction, eventually yielding maltose and maltotriose . The optimal conditions for this enzymatic reaction include a pH of 6.5 and a temperature of 55°C. The enzyme is stable up to 45°C in the pH range of 6.5 to 9.0 for one hour and is thermostable in the presence of 2 mM calcium chloride up to 50°C .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to express this compound-forming amylase in suitable host organisms such as Bacillus subtilis. The enzyme is then purified through a series of chromatographic techniques, including ammonium sulfate fractionation and column chromatography . The purified enzyme is used to convert starch into this compound under controlled conditions.
化学反应分析
Types of Reactions
Maltopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: This compound can be hydrolyzed by α-amylase and β-amylase to produce glucose and maltose.
Oxidation: Under acidic conditions, this compound is stable, but it decomposes under alkaline conditions.
Glycosylation: this compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules.
Major Products Formed
The major products formed from the hydrolysis of this compound include glucose, maltose, and maltotriose .
科学研究应用
Maltopentaose has a wide range of applications in scientific research:
作用机制
Maltopentaose exerts its effects primarily through its interaction with specific enzymes and receptors in the body. It serves as a substrate for enzymes such as α-amylase and β-amylase, which break down this compound into glucose and other smaller oligosaccharides . These smaller molecules can then be absorbed by the body and used as an energy source. Additionally, this compound has prebiotic properties, promoting the growth of beneficial gut bacteria and improving gut health .
相似化合物的比较
Maltopentaose is unique among maltooligosaccharides due to its specific structure and properties. Similar compounds include:
Maltotetraose: Composed of four glucose units linked by α-1,4 glycosidic bonds.
Maltohexaose: Composed of six glucose units linked by α-1,4 glycosidic bonds.
Maltotriose: Composed of three glucose units linked by α-1,4 glycosidic bonds.
This compound stands out due to its optimal chain length, which provides a balance between solubility and functional properties, making it highly versatile for various applications.
属性
CAS 编号 |
1668-09-3 |
|---|---|
分子式 |
C30H52O26 |
分子量 |
828.72 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)
![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)



![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)

